[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate
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Overview
Description
[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate is an organic compound with the molecular formula C₁₂H₁₁Cl₃O₃ and a molecular weight of 309.573 g/mol . This compound is characterized by the presence of a phenyl ring substituted with a 3-oxobutyl group and a trichloroacetate ester group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate typically involves the esterification of 4-(3-oxobutyl)phenol with trichloroacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloroacetate group to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- [4-(3-Oxobutyl)phenyl] acetate
- [4-(3-Oxobutyl)phenyl] propionate
- [4-(3-Oxobutyl)phenyl] butyrate
Uniqueness
Compared to similar compounds, [4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate is unique due to the presence of the trichloroacetate group, which imparts distinct chemical reactivity and biological activity. The trichloroacetate group enhances the compound’s electrophilicity, making it more reactive in certain chemical and biological contexts .
Properties
CAS No. |
92696-25-8 |
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Molecular Formula |
C12H11Cl3O3 |
Molecular Weight |
309.6 g/mol |
IUPAC Name |
[4-(3-oxobutyl)phenyl] 2,2,2-trichloroacetate |
InChI |
InChI=1S/C12H11Cl3O3/c1-8(16)2-3-9-4-6-10(7-5-9)18-11(17)12(13,14)15/h4-7H,2-3H2,1H3 |
InChI Key |
XSKURFUGKPPUDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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